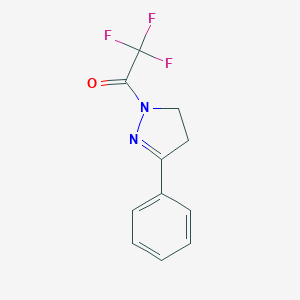
3-phenyl-1-(trifluoroacetyl)-4,5-dihydro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-phenyl-1-(trifluoroacetyl)-4,5-dihydro-1H-pyrazole is a heterocyclic compound with a molecular formula of C11H9F3N2O. It is a pyrazoline derivative that has been extensively studied for its biological properties. This compound has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antipyretic effects.
Mecanismo De Acción
The mechanism of action of 3-phenyl-1-(trifluoroacetyl)-4,5-dihydro-1H-pyrazole is not fully understood. However, it is believed to act through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition can lead to the anti-inflammatory effects of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-phenyl-1-(trifluoroacetyl)-4,5-dihydro-1H-pyrazole are diverse. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to exhibit anticonvulsant and antidepressant activities. In addition, this compound has been studied for its potential use in the treatment of cancer and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-phenyl-1-(trifluoroacetyl)-4,5-dihydro-1H-pyrazole in lab experiments include its wide range of pharmacological activities and its potential use in the treatment of various diseases. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 3-phenyl-1-(trifluoroacetyl)-4,5-dihydro-1H-pyrazole. One area of research is the development of new derivatives with improved pharmacological properties. Another area of research is the investigation of its potential use in the treatment of cancer and Alzheimer's disease. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
In conclusion, 3-phenyl-1-(trifluoroacetyl)-4,5-dihydro-1H-pyrazole is a heterocyclic compound with a wide range of pharmacological activities. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 3-phenyl-1-(trifluoroacetyl)-4,5-dihydro-1H-pyrazole can be achieved through various methods. One of the most commonly used methods involves the reaction of phenylhydrazine with trifluoroacetylacetone in the presence of an acid catalyst. This reaction results in the formation of the pyrazoline ring. The yield of this reaction can be improved by using a solvent such as ethanol or ethyl acetate.
Aplicaciones Científicas De Investigación
3-phenyl-1-(trifluoroacetyl)-4,5-dihydro-1H-pyrazole has been extensively studied for its biological properties. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to exhibit anticonvulsant and antidepressant activities. In addition, this compound has been studied for its potential use in the treatment of cancer and Alzheimer's disease.
Propiedades
Nombre del producto |
3-phenyl-1-(trifluoroacetyl)-4,5-dihydro-1H-pyrazole |
|---|---|
Fórmula molecular |
C11H9F3N2O |
Peso molecular |
242.2 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-1-(5-phenyl-3,4-dihydropyrazol-2-yl)ethanone |
InChI |
InChI=1S/C11H9F3N2O/c12-11(13,14)10(17)16-7-6-9(15-16)8-4-2-1-3-5-8/h1-5H,6-7H2 |
Clave InChI |
JEFNECLKXQZIGP-UHFFFAOYSA-N |
SMILES |
C1CN(N=C1C2=CC=CC=C2)C(=O)C(F)(F)F |
SMILES canónico |
C1CN(N=C1C2=CC=CC=C2)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-1-[(2-phenylethyl)amino]anthra-9,10-quinone](/img/structure/B257678.png)
![2-[(Cyanomethyl)sulfanyl]-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B257679.png)
![N-[1-(2-adamantyl)ethyl]-3-phenylacrylamide](/img/structure/B257690.png)
![3-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B257692.png)



![N-[1-(tert-butylamino)-2-oxo-2-phenylethyl]benzamide](/img/structure/B257706.png)

![1-[5-(2H-chromen-3-ylmethylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B257712.png)
![N-[2-(cyanomethyl)-4-(4-methylphenyl)-1,3-thiazol-5-yl]propanamide](/img/structure/B257713.png)

![6-[(Benzyl-methyl-amino)-methyl]-7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4](/img/structure/B257719.png)
![2-Ethyl 4-methyl 3-methyl-5-{[(4-methyl-1-piperidinyl)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B257720.png)